molecular formula C17H25BrN2O3S B4584890 2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-propylacetamide

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-propylacetamide

Cat. No.: B4584890
M. Wt: 417.4 g/mol
InChI Key: JQUCRVVPXGCTNL-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-propylacetamide is a synthetic organic compound that features a bromophenyl group, a sulfonyl group, a cyclohexylamino group, and a propylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-propylacetamide typically involves multiple steps:

  • Formation of the Bromophenyl Sulfonyl Intermediate

      Starting Material: 4-bromobenzenesulfonyl chloride.

      Reaction: The 4-bromobenzenesulfonyl chloride is reacted with cyclohexylamine in the presence of a base such as triethylamine to form the intermediate 4-bromophenylsulfonyl-cyclohexylamine.

  • Acylation Step

      Starting Material: The intermediate from the previous step.

      Reaction: The intermediate is then acylated with N-propylacetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time.

    Purification Techniques: Recrystallization, chromatography, or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Products: Oxidation of the cyclohexylamino group could lead to the formation of cyclohexanone derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduction of the sulfonyl group could yield sulfide derivatives.

  • Substitution

      Reagents: Nucleophiles like sodium methoxide or potassium tert-butoxide.

      Products: Substitution reactions at the bromophenyl group could lead to various substituted phenyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Scientific Research Applications

  • Medicinal Chemistry

      Antimicrobial Agents: Potential use in the development of new antimicrobial compounds.

      Anti-inflammatory Agents: Possible application in the synthesis of anti-inflammatory drugs.

  • Materials Science

      Polymer Additives: Use as a monomer or additive in the synthesis of specialty polymers.

      Surface Coatings: Potential application in the development of advanced surface coatings.

  • Biological Research

      Enzyme Inhibitors: Investigation as a potential enzyme inhibitor in biochemical studies.

      Receptor Modulators: Study of its effects on various biological receptors.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-propylacetamide involves its interaction with specific molecular targets:

  • Molecular Targets

      Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

      Receptors: Modulation of receptor activity, potentially affecting signal transduction pathways.

  • Pathways Involved

      Signal Transduction: Alteration of signaling pathways leading to changes in cellular responses.

      Metabolic Pathways: Inhibition or activation of key enzymes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)sulfonyl]-N-cyclohexylacetamide

    • Similar structure but lacks the propyl group.
    • Used in similar applications but may have different potency or selectivity.
  • 2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-propylacetamide

    • Chlorine substituent instead of bromine.
    • Potentially different reactivity and biological activity.

Uniqueness

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-propylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the sulfonyl and cyclohexylamino groups also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O3S/c1-2-12-19-17(21)13-20(15-6-4-3-5-7-15)24(22,23)16-10-8-14(18)9-11-16/h8-11,15H,2-7,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUCRVVPXGCTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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